6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione
Description
6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione (CAS 13480-40-5) is a bicyclic heterocyclic compound characterized by fused pyrazine and pyridazine rings. Its molecular formula is C₆H₄N₄O₂, with a molecular weight of 164.124 g/mol and a ChemSpider ID of 716234 . The compound exhibits two carbonyl groups at positions 5 and 8, contributing to its reactivity in nucleophilic substitutions and hydrogen bonding interactions. Its solubility varies with solvent polarity, and its stability under ambient conditions makes it a candidate for synthetic and medicinal chemistry applications .
Propriétés
IUPAC Name |
6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-6-4-2-1-3-8-5(4)7(12)10-9-6/h1-3H,(H,9,11)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOROYSYZIOJRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)NNC2=O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196123 | |
| Record name | Pyrido(2,3-d)pyridazine-5,8-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4430-77-7 | |
| Record name | 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4430-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrido(2,3-d)pyridazine-5,8-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4430-77-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131226 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4430-77-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131213 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4430-77-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3846 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrido(2,3-d)pyridazine-5,8-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Synthetic Route Overview
The synthesis of 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione typically follows a sequence starting from 2,3-pyridine dicarboxylic acid or related pyridine derivatives. The key steps include:
- Dehydration of 2,3-pyridine dicarboxylic acid to form a bicyclic intermediate.
- Reaction with hydrazine hydrate to close the pyridazine ring, yielding this compound.
- Optional chlorination and further substitution for derivatization.
Detailed Preparation Steps
Step 2: Cyclization with Hydrazine Hydrate
- Reagents: Hydrazine hydrate (32 g).
- Conditions: Dropwise addition under open conditions, reflux at 95°C for 3 hours.
- Process: The intermediate 1 is reacted with hydrazine hydrate to form the target compound.
- Product: this compound (Compound 2).
- Physical form: White amorphous solid.
- Yield: Approximately 85%.
- Melting point: 160.0–190.0°C.
Step 3: Chlorination (Optional for Derivatives)
- Reagents: Phosphorous oxychloride (POCl3), pyridine.
- Conditions: Reflux with 0.399 mol of compound 2 and 1.95 mol POCl3 in presence of 0.8 mol pyridine.
- Product: 5,8-Dichloropyrido[2,3-d]pyridazine (Compound 3).
- Isolation: By filtration.
Step 4: Oxidation to Key Intermediate
- Reagents: Dilute hydrochloric acid (1%).
- Conditions: Heating of compound 3 with dilute HCl.
- Product: 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one (Compound 4).
- Physical form: Grey amorphous solid.
- Yield: 85%.
- Melting point: 271.0–274.9°C.
Reaction Monitoring and Purification
- Monitoring: Thin Layer Chromatography (TLC) is used to monitor reaction progress.
- Purification: Column chromatography with gradient elution using ethyl acetate and hexane.
- Characterization: Infrared (IR), proton Nuclear Magnetic Resonance (1H-NMR), Carbon-13 NMR (13C-NMR), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Summary Table of Key Preparation Parameters
| Step | Reactants & Reagents | Conditions | Product | Yield (%) | Melting Point (°C) | Notes |
|---|---|---|---|---|---|---|
| 1 | 2,3-Pyridine dicarboxylic acid + Ac2O | Reflux 110°C, 3-4 h | Furo(3,4-b)pyridine-5,7-dione (1) | - | - | Precipitated with DCM at 0–5°C |
| 2 | Compound 1 + Hydrazine hydrate | Reflux 95°C, 3 h | This compound (2) | 85 | 160–190 | White amorphous solid |
| 3 | Compound 2 + POCl3 + Pyridine | Reflux | 5,8-Dichloropyrido[2,3-d]pyridazine (3) | - | - | Isolated by filtration |
| 4 | Compound 3 + Dilute HCl (1%) | Heating | 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one (4) | 85 | 271–275 | Grey amorphous solid, recrystallized from acetic acid |
Research Findings and Notes
- The hydrazine hydrate cyclization step is critical for forming the pyridazine ring and achieves a high yield (~85%).
- The chlorination step introduces reactive sites for further substitution, useful for synthesizing derivatives.
- The final intermediate (compound 4) is versatile for further functionalization, such as substitution with secondary amines.
- Spectral data confirm the structure: IR shows characteristic C=O and N-H peaks; 1H-NMR shows NH-pyridazine singlet at 11.7–13.0 ppm; mass spectrometry confirms molecular mass.
- The synthetic route is reproducible and scalable, suitable for medicinal chemistry applications.
Additional Notes on Related Derivatives
- Some derivatives, such as 6-methyl-6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione, are synthesized via condensation of pyridazine derivatives with aldehydes or ketones under acidic catalysis.
- Such modifications require controlled temperature and catalyst presence to optimize yield and selectivity.
- These derivatives maintain the bicyclic fused ring system essential for biological activity.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydropyridazine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
Applications De Recherche Scientifique
6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione is a heterocyclic compound with a fused bicyclic structure containing nitrogen atoms. It has a molecular weight of 178.16 g/mol and the molecular formula . The compound features two carbonyl groups at positions 5 and 8, which contribute to its chemical properties and biological activities.
Scientific Research Applications
This compound serves as a building block in synthesizing more complex heterocyclic compounds. It is also studied for its potential biological activities, including antimicrobial and anticancer properties, and is being explored as a potential therapeutic agent due to its unique structural features. It is used in developing advanced materials, including polymers and coordination complexes for various applications.
Chemistry
This compound is a building block for synthesizing complex heterocyclic compounds. It can undergo oxidation, potentially yielding quinone derivatives, while reduction can produce dihydropyridazine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
Biology
The compound is investigated for its possible antimicrobial and anticancer properties. Research indicates that this compound exhibits antimicrobial activity. In vitro studies demonstrated inhibition against various bacterial strains, with derivatives showing enhanced activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents. Studies have explored the anticancer properties of this compound, with investigations revealing that certain derivatives can effectively inhibit the proliferation of cancer cell lines by inducing apoptosis, potentially by modulating key signaling pathways associated with cell survival and death.
Medicine
Ongoing research seeks to explore the therapeutic potential of this compound, because of its structural features.
Industry
This compound is used in the development of advanced materials, including polymers and coordination complexes for various applications. The compound interacts with its targets by forming 2-D lanthanide-organic complexes. The biochemical pathways affected by this compound involve the energy transfer mechanism and photoluminescence properties, and the molecular and cellular effects of this compound’s action are primarily observed in its photoluminescent properties.
Antimicrobial Properties
This compound exhibits antimicrobial activity, with in vitro studies demonstrating significant inhibition against various bacterial strains. Derivatives of this compound showed enhanced activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.
Anticancer Activity
Studies have explored the anticancer properties of this compound. Research revealed that certain derivatives could effectively inhibit the proliferation of cancer cell lines by inducing apoptosis, potentially by modulating key signaling pathways associated with cell survival and death.
Lanthanide Complexes
Mécanisme D'action
The mechanism of action of 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione, highlighting structural modifications and their impact on physicochemical and biological properties:
Key Observations :
Structural Modifications and Stability: The methyl-substituted analog (CAS sc-357156) exhibits improved stability due to steric and electronic effects from the methyl group, which enhances π-π interactions in catalytic systems . Phenylamino-substituted derivatives (e.g., CAS 6344-84-9) introduce bulkier substituents, increasing molecular weight and lipophilicity, which may improve membrane permeability in biological systems .
However, pyrrolo-pyrimidine derivatives (e.g., 6g) demonstrate significant antibiofilm activity against E. coli and S. aureus, suggesting that fused-ring systems enhance bioactivity . In contrast, 6-methyl analogs are primarily studied for chemical reactivity rather than direct biological applications .
Synthetic Utility: The parent compound serves as a scaffold for synthesizing pesticides (e.g., derivatives in ) and heterocyclic intermediates (e.g., pyrazolo[1,5-a]pyrimidines in ) . Derivatives like pyridazino[4,5-b]pyrazine-5,8-diol (CAS 29303-21-7) are used in coordination chemistry due to their metal-binding carbonyl groups .
Antimicrobial and Antitumor Potential :
- For example, compound 6b inhibits methicillin-resistant S.
Material Science and Catalysis :
- The 6-methyl derivative (CAS sc-357156) is noted for selective metal-ion coordination, making it valuable in designing catalysts and functional materials .
Commercial Availability :
- The parent compound is available from suppliers like CymitQuimica (25 mg: €32.00; 100 mg: €102.00) and Aaron Chemicals LLC (25 mg: $89.00) . Methyl-substituted variants are priced higher (250 mg: €376.00), reflecting synthetic complexity .
Activité Biologique
6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione is a heterocyclic compound characterized by a fused bicyclic structure containing nitrogen atoms. Its molecular formula is CHNO, and it has a molecular weight of 178.16 g/mol. The compound features two carbonyl groups located at positions 5 and 8, contributing to its unique chemical properties and biological activities.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies demonstrated significant inhibition against various bacterial strains. For instance, derivatives of this compound showed enhanced activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .
Anticancer Activity
Several studies have explored the anticancer properties of this compound. A notable investigation revealed that certain derivatives could effectively inhibit the proliferation of cancer cell lines by inducing apoptosis. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and death .
Case Study: Inhibition of Cancer Cell Proliferation
In a study evaluating the effects of various derivatives on cancer cells, it was found that compounds with specific substitutions at the nitrogen positions exhibited enhanced cytotoxicity. For example, a derivative with an ethyl group at position N8 demonstrated four-fold greater activity compared to its N8-methylated analog .
Anti-inflammatory Activity
Recent findings also suggest that derivatives of this compound may possess anti-inflammatory properties. One study highlighted a derivative that showed significant inhibition of COX-1 and COX-2 enzymes in vitro, indicating potential for developing anti-inflammatory drugs .
Anticonvulsant Activity
Research into the anticonvulsant properties of this compound has yielded promising results. In vivo studies using the Maximal Electroshock (MES) method indicated that certain derivatives could completely abolish hindlimb extensor reflexes in animal models, suggesting strong anticonvulsant potential .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors involved in critical biological pathways, modulating their activity and leading to various biological effects.
Target Identification
A systematic approach involving structure-activity relationship (SAR) studies has been employed to identify key targets for this compound. Notably, its interaction with the dihydrofolate reductase (DHFR) enzyme has been implicated in its anticancer effects .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Key Features |
|---|---|---|
| 6-Methyl-6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione | Structure | Exhibits strong cytotoxic activity; different substitution pattern |
| Pyrido[2,3-d]pyrimidine | Structure | Similar structure but with different functional groups |
| Ethyl [1-(2-ethoxy-2-oxoethoxy)-5-methyl-4-oxo-7-phenyl-pyrido[3,4-d]pyridazin-3-yl]acetate | Structure | Modified ester derivative with enhanced solubility |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione, and what reagents are typically employed?
- Methodological Answer : The compound can be synthesized via cyclocondensation of appropriate precursors, such as aminopyridines or pyridazine derivatives, under oxidative or reductive conditions. Key reagents include:
- Oxidizing agents : Potassium permanganate or hydrogen peroxide to form dione moieties .
- Nucleophiles : Ammonia or amines for functionalization at reactive positions (e.g., C-5 or C-8) .
- Solvent systems : Ethanol-water mixtures (1:1) under reflux (80°C) for controlled heterocyclic ring formation .
- Validation : Confirm product purity via TLC (petroleum ether:ethyl acetate, 20:80) and structural characterization using NMR and IR spectroscopy .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- Elemental analysis : Determines empirical formula accuracy (e.g., C, H, N content) .
- Spectral techniques :
- ¹H/¹³C NMR : Resolves aromatic proton environments and carbonyl group positions .
- IR spectroscopy : Identifies characteristic stretches (e.g., C=O at ~1700 cm⁻¹, N-H at ~3300 cm⁻¹) .
- Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS for trace impurity profiling .
Q. What preliminary biological assays are recommended to evaluate the compound’s bioactivity?
- Methodological Answer :
- Enzyme inhibition : Screen against kinases or proteases using fluorometric assays (e.g., ATPase activity with malachite green detection) .
- Antimicrobial testing : Employ broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and selectivity in the synthesis of derivatives?
- Methodological Answer :
- Factorial design : Use a 2³ factorial matrix to test variables (temperature, catalyst loading, solvent ratio) .
- Case study : For nucleophilic substitutions, increase electrophilicity at C-5/C-8 by employing acyl chlorides in anhydrous DMF at 60°C .
- Process control : Monitor reaction progress in real-time via in-situ FTIR to adjust parameters dynamically .
Q. What strategies are recommended for resolving contradictions in biological activity data observed across different studies?
- Methodological Answer :
- Theoretical alignment : Reconcile discrepancies by linking results to a unified framework (e.g., QSAR models correlating substituent electronic effects with bioactivity) .
- Experimental standardization :
- Use identical cell lines/passage numbers in cytotoxicity assays .
- Normalize enzyme inhibition data to control for buffer pH and ionic strength variations .
- Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from heterogeneous studies .
Q. How does the electronic configuration of substituents on the pyridazine ring influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Electron-withdrawing groups (EWGs) : Activate C-5/C-8 positions for nucleophilic aromatic substitution (e.g., NO₂ or CN groups enhance electrophilicity) .
- Electron-donating groups (EDGs) : Promote Suzuki-Miyaura coupling at C-3/C-6 via Pd-catalyzed mechanisms (e.g., -OCH₃ or -NH₂ substituents) .
- Computational validation : Use DFT calculations (B3LYP/6-31G*) to map Fukui indices and predict reactive sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
